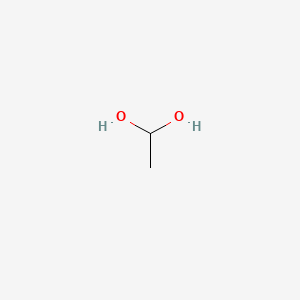

1,1-Ethanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4433-56-1 |

|---|---|

Molecular Formula |

C2H6O2 |

Molecular Weight |

62.07 g/mol |

IUPAC Name |

ethane-1,1-diol |

InChI |

InChI=1S/C2H6O2/c1-2(3)4/h2-4H,1H3 |

InChI Key |

AZHSSKPUVBVXLK-UHFFFAOYSA-N |

SMILES |

CC(O)O |

Canonical SMILES |

CC(O)O |

Other CAS No. |

4433-56-1 |

Synonyms |

1,1-ethanediol acetaldehyde hydrate |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Structural Properties and Conformation of 1,1-Ethanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Ethanediol (CH₃CH(OH)₂), a geminal diol, is the hydrate (B1144303) of acetaldehyde (B116499). While its isomer, 1,2-ethanediol (B42446) (ethylene glycol), is a widely studied and utilized chemical, this compound has garnered significant interest in theoretical and astrophysical chemistry due to its predicted high stability. Computational studies have identified it as the most stable isomer of C₂H₆O₂, suggesting its potential abundance in various environments, including the interstellar medium. Understanding the intrinsic structural properties and conformational landscape of this compound is crucial for its identification in these environments and for comprehending its potential role in chemical processes. This technical guide provides a comprehensive overview of the structural parameters, conformational analysis, and the experimental and computational methodologies employed in the study of this intriguing molecule.

Core Structural Properties

The structural integrity of this compound is defined by its bond lengths, bond angles, and the spatial arrangement of its constituent atoms. High-level ab initio quantum chemical methods, particularly Coupled-Cluster with Single, Double, and perturbative Triple excitations [CCSD(T)], have been instrumental in providing accurate theoretical data on its geometry.

Data Presentation: Structural Parameters of the Most Stable Conformer

The following table summarizes the key structural parameters for the most stable conformer of this compound, as determined by computational chemistry.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-C | 1.52 |

| C-O | 1.41 | |

| O-H | 0.96 | |

| C-H (methyl) | 1.09 | |

| C-H (chiral) | 1.10 | |

| Bond Angles (°) | O-C-O | 111.0 |

| C-C-O | 109.5 | |

| H-C-H (methyl) | 109.0 | |

| C-O-H | 108.0 |

Note: These values are representative of high-level computational models and may vary slightly depending on the specific level of theory and basis set used.

Conformational Analysis

The conformational landscape of this compound is characterized by the rotation around the C-C and C-O single bonds. The relative orientation of the two hydroxyl groups is of particular interest, as it governs the molecule's polarity and potential for intramolecular hydrogen bonding.

Key Conformers and Relative Energies

Computational studies have explored the potential energy surface of this compound to identify its stable conformers. The most stable conformer adopts a staggered arrangement, which minimizes steric hindrance. The relative orientation of the hydroxyl groups can be described by the H-O-C-O dihedral angles. It is suggested that the most stable conformer exhibits a staggered conformation where the two hydroxyl groups are arranged at approximately 90 degrees to each other, a geometry that is consistent with the formation of an intramolecular hydrogen bond.

| Conformer | H-O-C-O Dihedral Angle 1 (°) | H-O-C-O Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Most Stable | ~60 | ~-60 | 0.00 | ~1.8 |

| Other conformers | Varies | Varies | > 0 | Varies |

Note: The exact dihedral angles and relative energies of other conformers are subjects of ongoing computational research.

Rotational Constants

The rotational constants (A, B, and C) are fundamental properties derived from the molecule's moments of inertia and are crucial for the analysis of its rotational spectrum. High-level ab initio calculations have provided accurate predictions for these constants for the most stable conformer of this compound.[1]

| Rotational Constant | Value (GHz) |

| A | ~10.5 |

| B | ~9.8 |

| C | ~5.5 |

These constants are vital for guiding laboratory microwave spectroscopy experiments aimed at the definitive identification of this compound in the gas phase.

Experimental and Computational Protocols

The inherent instability of this compound, which readily dehydrates to acetaldehyde and water, presents significant challenges for experimental characterization. Therefore, a synergistic approach combining theoretical calculations and specialized experimental techniques is essential.

Computational Methodology

A robust computational protocol for the conformational analysis of this compound involves a multi-step approach to ensure accuracy and reliability.

Workflow for Conformational Analysis:

Detailed Protocol:

-

Initial Geometry Generation: A starting 3D structure of this compound is generated using standard molecular modeling software.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating key dihedral angles (e.g., H-O-C-O and O-C-C-O) to identify all possible conformers. A computationally less expensive method, such as Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G*), is suitable for this initial exploration.

-

Geometry Optimization: The geometries of the energy minima identified from the PES scan are then optimized at a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ). For the most stable conformers, a final optimization using the highly accurate CCSD(T) method with a suitable basis set (e.g., cc-pVTZ) is recommended to obtain precise structural parameters.

-

Single-Point Energy Calculations: To obtain highly accurate relative energies between the conformers, single-point energy calculations are performed on the optimized geometries using a very high level of theory, such as CCSD(T) with extrapolation to the complete basis set (CBS) limit.

-

Frequency Calculations: Harmonic and, if computationally feasible, anharmonic frequency calculations are performed on the optimized geometries. These calculations serve two purposes: to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to predict the vibrational spectra (e.g., IR and Raman), which can aid in experimental identification.

-

Extraction of Spectroscopic Parameters: From the optimized geometries and electronic structure calculations, key spectroscopic parameters such as rotational constants and dipole moments are extracted for each conformer.

Experimental Methodology: Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for the unambiguous identification and structural characterization of molecules in the gas phase. Given the instability of this compound, its experimental study requires specialized techniques for in-situ generation and rapid probing.

Experimental Workflow for Microwave Spectroscopy:

Detailed Protocol:

-

In-situ Generation: Due to its transient nature, this compound is generated in the gas phase immediately before measurement. A common method involves the controlled reaction of its precursors, acetaldehyde and water, in the gas phase.

-

Supersonic Expansion: The gas mixture is then expanded through a pulsed nozzle into a high-vacuum chamber. This process, known as supersonic expansion, rapidly cools the molecules to very low rotational temperatures (typically a few Kelvin). This cooling simplifies the rotational spectrum by populating only the lowest energy levels.

-

Microwave Irradiation: The cooled molecules in the supersonic jet are irradiated with a short, broadband chirped microwave pulse. Molecules with a permanent dipole moment will be coherently excited into higher rotational states.

-

Detection of Free Induction Decay (FID): After the microwave pulse, the molecules coherently emit microwave radiation as they relax back to their ground rotational states. This emission, known as the Free Induction Decay (FID), is detected by a sensitive antenna.

-

Data Analysis: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The resulting rotational spectrum consists of a series of sharp lines, each corresponding to a specific rotational transition.

-

Spectral Fitting and Structural Determination: The frequencies of the observed rotational transitions are then fitted to a theoretical model of a rotating molecule. This fitting process yields the experimental rotational constants (A, B, and C). By obtaining the rotational constants for different isotopologues (e.g., by using deuterated water), a detailed and precise determination of the molecule's three-dimensional structure can be achieved.

Conclusion

This compound, despite its elusive nature, represents a molecule of significant fundamental and astrophysical interest. The synergy between high-level computational chemistry and advanced experimental techniques like microwave spectroscopy is paramount to unraveling its intrinsic structural and conformational properties. The data and protocols presented in this guide provide a foundational framework for researchers and scientists engaged in the study of this and other transient molecular species. Further investigations, particularly the experimental confirmation of its gas-phase structure and the detailed characterization of its conformational landscape, will undoubtedly provide deeper insights into the chemistry of geminal diols and their role in diverse chemical environments.

References

Synthesis of 1,1-Ethanediol via Acetaldehyde Hydration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,1-ethanediol through the hydration of acetaldehyde (B116499). The document details the underlying chemical principles, reaction kinetics, equilibrium thermodynamics, and analytical methodologies pertinent to this reversible reaction.

Introduction

This compound, also known as acetaldehyde hydrate (B1144303) or a geminal diol, is the product of the nucleophilic addition of water to the carbonyl carbon of acetaldehyde. This reaction is of significant interest in various chemical and biological contexts. Although the equilibrium in aqueous solution often favors the aldehyde form, the hydrated species plays a crucial role as an intermediate in many reactions.[1] The inherent instability of this compound, readily dehydrating back to acetaldehyde, makes its isolation in a pure form challenging.[2] This guide provides the necessary technical details for the in-situ synthesis and characterization of this compound.

Reaction Mechanism

The hydration of acetaldehyde is a reversible process that can be catalyzed by either acid or base.[3][4]

Acid-Catalyzed Hydration: In acidic conditions, the carbonyl oxygen of acetaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation of the resulting intermediate yields this compound.

Base-Catalyzed Hydration: Under basic conditions, a hydroxide (B78521) ion, a potent nucleophile, directly attacks the carbonyl carbon of acetaldehyde. This leads to the formation of an alkoxide intermediate, which is then protonated by water to form this compound and regenerate the hydroxide catalyst.[3][5]

Quantitative Data

The equilibrium and kinetics of acetaldehyde hydration have been studied extensively. The following tables summarize key quantitative data from the literature.

Table 1: Equilibrium Constants for Acetaldehyde Hydration at Various Temperatures

| Temperature (°C) | Temperature (K) | Equilibrium Constant (Kh) | Reference |

| 0 | 273.15 | 1.98 | [6] |

| 10 | 283.15 | 1.55 | [6] |

| 25 | 298.15 | 1.17 - 1.23 | [7] |

| 25 | 298.15 | 1.2 ± 0.1 | [8] |

| 25 | 298.15 | 1.06 | [9] |

| 35 | 308.15 | 0.88 | [9] |

| 45 | 318.15 | 0.73 | [9] |

Table 2: Thermodynamic Parameters for Acetaldehyde Hydration at 25°C (298.15 K)

| Parameter | Value | Units | Reference |

| ΔH° | -5.1 | kcal/mol | [7] |

| ΔH° | -5.53 ± 0.05 | kcal/mol | [6] |

| ΔS° | -18.7 ± 0.5 | cal/(mol·K) | [6] |

| ΔG° | -0.10 | kcal/mol | Calculated from Kh = 1.2 |

| ΔCp° | -10 ± 5 | cal/(mol·K) | [6] |

Table 3: Rate Constants for Catalyzed Acetaldehyde Hydration

| Catalyst | Rate Constant | Units | Reference |

| H+ (hydration) | 480 | M-1s-1 | [1] |

| H+ (dehydration) | 460 | M-1s-1 | [10] |

| OH- (dehydration) | 2.8 x 103 | M-1s-1 | [11] |

Experimental Protocols

General Considerations

-

Purity of Acetaldehyde: Acetaldehyde should be freshly distilled before use to remove paraldehyde (B1678423) and acetic acid impurities.[9]

-

Prevention of Polymerization: To prevent polymerization, glassware should be rinsed with acetone (B3395972) and dried thoroughly. The glass surface can be deactivated by exposure to acetaldehyde vapor before introducing the liquid.[6]

-

Temperature Control: Accurate temperature control is crucial for equilibrium and kinetic measurements. A constant-temperature bath should be used.[6][9]

Protocol for Determining the Equilibrium Constant (Kh) by UV-Vis Spectrophotometry

This protocol is adapted from methodologies described in the literature.[6][9]

-

Preparation of Acetaldehyde Solution: Prepare a stock solution of freshly distilled acetaldehyde in deionized water. The concentration should be chosen such that the absorbance of the unhydrated acetaldehyde falls within the linear range of the spectrophotometer.

-

Spectrophotometric Measurement:

-

Use a UV-Vis spectrophotometer with a temperature-controlled cell holder.

-

Measure the absorbance of the acetaldehyde solution at the wavelength corresponding to the n→π* transition of the carbonyl group (around 275-295 nm).

-

Allow the solution to equilibrate at the desired temperature in the cell holder. Record the absorbance at regular intervals until a constant value (Aeq) is reached, indicating that equilibrium has been established.

-

-

Determination of the Molar Extinction Coefficient of Unhydrated Acetaldehyde (εa): This can be determined by measuring the absorbance of acetaldehyde in a non-aqueous solvent where hydration is negligible, or by extrapolating the absorbance of an aqueous solution back to time zero before significant hydration has occurred.[6]

-

Calculation of Kh:

-

The concentration of unhydrated acetaldehyde at equilibrium ([A]eq) is calculated using the Beer-Lambert law: [A]eq = Aeq / (εa * l), where l is the path length of the cuvette.

-

The concentration of this compound at equilibrium ([H]eq) is calculated as: [H]eq = [A]total - [A]eq, where [A]total is the initial total concentration of acetaldehyde.

-

The equilibrium constant is then calculated as: Kh = [H]eq / [A]eq.

-

Protocol for Kinetic Studies of Acid-Catalyzed Hydration by NMR Spectroscopy

This protocol is based on principles outlined in NMR studies of acetaldehyde hydration.[1][10][12]

-

Sample Preparation:

-

Prepare a solution of acetaldehyde in D2O containing a known concentration of a suitable acid catalyst (e.g., HCl).

-

An internal standard (e.g., TMS or a non-reactive compound with a known concentration) should be added for quantitative analysis.

-

The sample should be prepared at a low temperature to minimize the reaction before the start of the NMR experiment.

-

-

NMR Data Acquisition:

-

Use a high-resolution NMR spectrometer with variable temperature capabilities.

-

Quickly transfer the prepared sample to the NMR tube and place it in the pre-thermostatted spectrometer.

-

Acquire a series of 1H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Identify the signals corresponding to the aldehyde proton of acetaldehyde (a quartet) and the CH proton of this compound (a quartet).[12][13]

-

Integrate the respective signals in each spectrum.

-

The concentrations of acetaldehyde and this compound at each time point can be determined by comparing their integral values to that of the internal standard.

-

Plot the concentration of acetaldehyde versus time and fit the data to a first-order or pseudo-first-order kinetic model to determine the observed rate constant (kobs).

-

The catalytic rate constant (kH+) can be obtained by dividing kobs by the concentration of the acid catalyst.

-

Visualizations

Reaction Pathways

Caption: Acid and base-catalyzed hydration pathways of acetaldehyde.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for NMR-based kinetic analysis of acetaldehyde hydration.

References

- 1. Acid catalyzed hydration of acetaldehyde - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 2. (1)H NMR: A Novel Approach To Determining the Thermodynamic Properties of Acetaldehyde Condensation Reactions with Glycerol, (+)-Catechin, and Glutathione in Model Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. datapdf.com [datapdf.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 995. Hydration equilibria of aliphatic aldehydes in H2O and D2O - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. [PDF] NMR Study of Acetaldehyde‐Water Mixtures | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Theoretical Scrutiny of 1,1-Ethanediol: A Guide to its Stability and Decomposition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Ethanediol (CH₃CH(OH)₂), a geminal diol, serves as the hydrated form of acetaldehyde (B116499). While geminal diols are often transient intermediates in aqueous solutions, theoretical studies provide a powerful lens through which to understand their intrinsic stability, conformational preferences, and decomposition pathways. For researchers in drug development and related scientific fields, a thorough grasp of the stability of such small, functionalized molecules is crucial for predicting metabolic pathways and designing novel chemical entities. This technical guide delves into the theoretical underpinnings of this compound's stability, presenting key quantitative data from computational studies, outlining the methodologies used in these theoretical "experiments," and visualizing the logical relationships governing its chemical behavior.

Data Presentation: Energetic and Geometric Parameters

Theoretical chemistry offers a precise quantification of molecular properties. The following tables summarize key energetic and geometric parameters for this compound and its related species, as determined by high-level ab initio calculations.

Table 1: Relative Energies of C₂H₆O₂ Isomers

| Isomer | Point Group | Relative Energy (kcal/mol) | Computational Method |

| This compound | C₁ | 0.00 | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVTZ [1] |

| 1,2-Ethanediol | C₂ | 11.4 | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVTZ[1] |

| Methoxymethanol | C₁ | 15.7 | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVTZ[1] |

| Ethyl hydroperoxide | C₁ | 65.1 | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVTZ[1] |

| Dimethyl peroxide | C₂ | 74.5 | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVTZ[1] |

Note: Relative energies are calculated with respect to the most stable isomer, this compound.

Table 2: Optimized Geometric Parameters for this compound

| Parameter | Value | Computational Method |

| Bond Lengths (Å) | ||

| C1-C2 | 1.522 | B3LYP/6-311++G(d,p) |

| C1-O1 | 1.428 | B3LYP/6-311++G(d,p) |

| C1-O2 | 1.428 | B3LYP/6-311++G(d,p) |

| O1-H1 | 0.968 | B3LYP/6-311++G(d,p) |

| O2-H2 | 0.968 | B3LYP/6-311++G(d,p) |

| C2-H3 | 1.093 | B3LYP/6-311++G(d,p) |

| C2-H4 | 1.093 | B3LYP/6-311++G(d,p) |

| C2-H5 | 1.093 | B3LYP/6-311++G(d,p) |

| Bond Angles (degrees) | ||

| O1-C1-O2 | 110.8 | B3LYP/6-311++G(d,p) |

| C2-C1-O1 | 109.8 | B3LYP/6-311++G(d,p) |

| C2-C1-O2 | 109.8 | B3LYP/6-311++G(d,p) |

| C1-O1-H1 | 107.9 | B3LYP/6-311++G(d,p) |

| C1-O2-H2 | 107.9 | B3LYP/6-311++G(d,p) |

| H3-C2-C1 | 110.1 | B3LYP/6-311++G(d,p) |

| Dihedral Angles (degrees) | ||

| H1-O1-C1-C2 | -60.0 | B3LYP/6-311++G(d,p) |

| H2-O2-C1-C2 | 60.0 | B3LYP/6-311++G(d,p) |

Note: The presented geometry corresponds to a stable, low-energy conformer of this compound.

Theoretical Protocols

The data presented in this guide are the result of rigorous computational chemistry protocols. These methods aim to solve the electronic Schrödinger equation to determine the energy and properties of a molecule. Below are the generalized methodologies employed in the theoretical studies of this compound.

Protocol 1: Geometry Optimization

-

Initial Structure Generation: An initial 3D structure of this compound is generated using standard bond lengths and angles.

-

Method Selection: A computational method is chosen. For reliable geometries, Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p) is a common choice.

-

Energy Minimization: The geometry is optimized by finding the coordinates that correspond to a minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atoms are moved to reduce these forces until they are negligible.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point), a frequency calculation is performed. A true minimum will have no imaginary frequencies.

Protocol 2: Relative Energy Calculation

-

Geometry Optimization: The geometries of all isomers of interest (e.g., this compound and 1,2-ethanediol) are optimized using a consistent level of theory (e.g., MP2/aug-cc-pVTZ).

-

Single-Point Energy Calculation: To obtain more accurate energies, a higher-level ab initio method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), is used with a large basis set (e.g., aug-cc-pVTZ) on the previously optimized geometries. This is known as a single-point energy calculation.

-

Zero-Point Energy (ZPE) Correction: The ZPE, obtained from the frequency calculation (Protocol 1), is added to the electronic energy to obtain the total energy at 0 Kelvin.

-

Relative Energy Determination: The total energy of the most stable isomer is subtracted from the total energies of the other isomers to determine their relative energies.

Protocol 3: Transition State Search for Decomposition

-

Reaction Coordinate Definition: The reaction of interest, in this case, the dehydration of this compound to acetaldehyde and water, is defined. A key geometric parameter that changes along the reaction path (the reaction coordinate) is identified, such as the breaking of a C-O bond and the formation of a H-O bond.

-

Initial Guess for Transition State: An initial guess for the structure of the transition state is generated, often by modifying the geometry of the reactant or product along the reaction coordinate.

-

Transition State Optimization: A specialized optimization algorithm (e.g., a quasi-Newton method) is used to locate the saddle point on the potential energy surface that corresponds to the transition state.

-

Frequency Calculation and Verification: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the reactant (this compound) and the products (acetaldehyde + water), an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both directions.

Mandatory Visualizations

Logical Workflow for Theoretical Stability Analysis

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1-Ethanediol

Introduction

This compound (acetaldehyde monohydrate) is a geminal diol that exists in equilibrium with acetaldehyde (B116499) in aqueous solutions. Its inherent instability makes isolation as a pure substance exceptionally challenging; consequently, it is most commonly characterized in situ.[1][2] This guide provides a comprehensive overview of the spectroscopic techniques used to identify and quantify this compound, offering detailed experimental considerations and a summary of available spectral data. Understanding the characterization of this transient species is crucial for studies in atmospheric chemistry, interstellar molecular research, and reaction kinetics.[3]

Formation and Stability

This compound is formed through the hydration of acetaldehyde. This reversible reaction is catalyzed by both acids and bases.[2] The equilibrium between acetaldehyde and this compound is a key aspect of its chemistry. Due to its instability, any attempt to isolate it typically results in dehydration back to acetaldehyde.[1] High-level quantum chemical calculations have shown that this compound is energetically more stable than its isomer, 1,2-ethanediol (B42446) (ethylene glycol), by approximately 11.4 to 11.7 kcal/mol, suggesting it could be abundant in astrophysical environments.[1][3]

The chemical equilibrium for the formation of this compound is depicted below.

Caption: Hydration of Acetaldehyde to this compound.

Experimental Protocols

Characterization of this compound typically involves preparing aqueous solutions of acetaldehyde and analyzing the equilibrium mixture.

Sample Preparation for NMR Spectroscopy

-

Reagents and Materials : Acetaldehyde, deionized water (or D₂O for ¹H NMR), appropriate acid or base catalyst (e.g., hydrochloric acid), NMR tubes.

-

Procedure :

-

Prepare an aqueous solution of acetaldehyde at the desired concentration (e.g., 2.5 M).

-

If catalysis is required to reach equilibrium faster, add a small amount of an acid catalyst, such as hydrochloric acid (e.g., to a final concentration of 0.04 M).[2]

-

The mixture is then transferred to an NMR tube for analysis.

-

Spectra should be acquired shortly after preparation and potentially at different time intervals to observe the establishment of equilibrium.[2]

-

The general workflow for the spectroscopic analysis of this compound is outlined below.

Caption: Experimental Workflow for Spectroscopic Analysis.

Spectroscopic Data

Due to the transient nature of this compound, a combination of experimental data from equilibrium mixtures and theoretical calculations is used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the acetaldehyde hydration equilibrium, as distinct signals for both acetaldehyde and this compound can often be observed.[2]

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Technique | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H | Experimental | ~5.2 ppm | Quartet | ~5 Hz | Methine proton (-CH(OH)₂) in aqueous solution.[2] |

| ¹H | Experimental | ~1.3 ppm | Doublet | ~5 Hz | Methyl protons (-CH₃) in aqueous solution.[2] |

| ¹⁷O | Experimental | - | - | - | Spectra are available in databases like SpectraBase, though specific shift values are not detailed in the provided search results.[4][5][6] |

Note: Chemical shifts can vary depending on the solvent, concentration, and temperature.

Vibrational Spectroscopy (IR and Raman)

Experimental isolation for pure-sample IR or Raman spectroscopy is generally not feasible. Therefore, characterization relies heavily on computational predictions.[3][7]

Table 2: Theoretical Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 230.17 | - | Methyl Rotation | Calculated at the CCSD(T)/cc-pVTZ level.[3] |

| 124.37 | - | Methyl Rotation | Calculated at the CCSD(T)/cc-pVTZ level.[3] |

Note: Computational studies indicate that this compound absorbs in the far-infrared and medium-infrared spectral regions.[7] These values represent specific internal rotational modes and not the full vibrational spectrum.

Mass Spectrometry (MS)

Direct mass spectrometry of this compound is complicated by its instability, as it can readily dehydrate back to acetaldehyde in the gas phase of the mass spectrometer. Data is often obtained for more stable derivatives. For example, the diacetate of this compound has been characterized by mass spectrometry.[8]

Conclusion

The spectroscopic characterization of this compound is a challenging endeavor due to its inherent instability and its existence in equilibrium with acetaldehyde in solution. NMR spectroscopy in aqueous media provides the most direct experimental evidence for its formation and allows for the quantification of the hydration equilibrium. While direct experimental IR, Raman, and mass spectra of the isolated molecule are scarce, theoretical calculations provide valuable insights into its vibrational modes and other properties. A comprehensive understanding for researchers and drug development professionals relies on combining these experimental in situ measurements with high-level computational data.

References

- 1. This compound | 4433-56-1 | Benchchem [benchchem.com]

- 2. datapdf.com [datapdf.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C2H6O2 | CID 151211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Buy this compound | 4433-56-1 [smolecule.com]

- 8. This compound, diacetate [webbook.nist.gov]

1,1-Ethanediol chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Ethanediol (acetaldehyde monohydrate) is a geminal diol with the chemical formula C₂H₆O₂. It exists as a transient species in aqueous solutions of acetaldehyde (B116499), representing the hydrated form of this key metabolite. While its instability has made isolation challenging, understanding the properties and behavior of this compound is crucial for researchers in various fields, including biochemistry, toxicology, and drug development, due to its role in the metabolic pathway of ethanol (B145695). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization in solution, and its significance in biological systems.

Core Chemical and Physical Properties

This compound is formed through the hydration of the aldehyde group of acetaldehyde. This reaction is a reversible equilibrium, and the diol is a significant species in aqueous solutions of acetaldehyde.

| Property | Value | Citation(s) |

| Chemical Formula | C₂H₆O₂ | [1][2] |

| Molecular Weight | 62.07 g/mol | [1][2] |

| IUPAC Name | Ethane-1,1-diol | [1] |

| Synonyms | Acetaldehyde hydrate, gem-ethanediol | [1] |

| CAS Number | 4433-56-1 | [1] |

| Canonical SMILES | CC(O)O | [1] |

| Physical State | Exists in aqueous solution |

Synthesis and Stability

The primary route to the formation of this compound is the hydration of acetaldehyde in an aqueous environment. The reaction is a nucleophilic addition of water to the carbonyl carbon of acetaldehyde.

Reaction: CH₃CHO + H₂O ⇌ CH₃CH(OH)₂

This equilibrium is dynamic, and the relative concentrations of acetaldehyde and this compound are dependent on factors such as temperature and the presence of catalysts. This compound is a transient species and has not been isolated in a pure, stable form. Its stability is a subject of theoretical interest, with computational studies suggesting it is thermodynamically more stable than its isomer, 1,2-ethanediol (B42446) (ethylene glycol).

Experimental Protocols

Due to its transient nature, the study of this compound involves the analysis of the acetaldehyde-water equilibrium. The following are detailed methodologies for key experiments.

Spectrophotometric Determination of the Acetaldehyde Hydration Equilibrium

This protocol outlines the determination of the equilibrium constant for the hydration of acetaldehyde by measuring the ultraviolet (UV) absorbance of the unhydrated acetaldehyde.

Principle: The carbonyl group (C=O) of acetaldehyde exhibits a characteristic UV absorbance, whereas the hydrated form, this compound, does not. By measuring the change in absorbance, the concentration of unhydrated acetaldehyde at equilibrium can be determined.

Materials:

-

Acetaldehyde (freshly distilled)

-

Deionized water

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Acetaldehyde Stock Solution: Prepare a concentrated stock solution of acetaldehyde in a non-aqueous solvent (e.g., acetonitrile) to minimize hydration before the experiment.

-

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance for the n→π* transition of the acetaldehyde carbonyl group (typically around 277 nm). Equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).

-

Measurement: a. Add a known volume of deionized water to a quartz cuvette and use it as a blank. b. Inject a small, precise volume of the acetaldehyde stock solution into the cuvette containing the blank water. c. Immediately begin recording the absorbance over time. The initial absorbance will be high and will decrease as the acetaldehyde hydrates to form this compound, reaching a stable equilibrium value.

-

Determination of Molar Absorptivity (ε): To calculate the concentration of unhydrated acetaldehyde, the molar absorptivity must be determined. This can be achieved by measuring the absorbance of known concentrations of acetaldehyde in a non-aqueous solvent where hydration is negligible.

-

Calculation of Equilibrium Constant (K_eq):

-

The concentration of unhydrated acetaldehyde at equilibrium, [CH₃CHO], is calculated using the Beer-Lambert law: A = εbc, where A is the equilibrium absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.

-

The initial concentration of acetaldehyde, [CH₃CHO]₀, is known from the amount added.

-

The concentration of this compound at equilibrium is [CH₃CH(OH)₂] = [CH₃CHO]₀ - [CH₃CHO].

-

The equilibrium constant is then calculated as: K_eq = [CH₃CH(OH)₂] / [CH₃CHO].

-

¹H NMR Spectroscopic Analysis of Acetaldehyde Hydration

This protocol describes the use of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to directly observe and quantify both acetaldehyde and this compound in an aqueous solution.

Principle: The protons in acetaldehyde and this compound have distinct chemical shifts in the ¹H NMR spectrum, allowing for their simultaneous detection and quantification. The relative integration of the signals corresponding to each species provides a direct measure of their equilibrium concentrations.

Materials:

-

Acetaldehyde

-

Deuterium oxide (D₂O)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a solution of acetaldehyde in D₂O directly in an NMR tube. The concentration should be chosen to give a good signal-to-noise ratio.

-

NMR Spectrometer Setup:

-

Tune and shim the NMR spectrometer for the sample.

-

Set the temperature of the NMR probe to the desired experimental temperature.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Typical signals to observe are:

-

Acetaldehyde: A quartet for the aldehydic proton (~9.8 ppm) and a doublet for the methyl protons (~2.2 ppm).

-

This compound: A quartet for the CH proton (~5.2 ppm) and a doublet for the methyl protons (~1.4 ppm).

-

-

-

Data Processing and Analysis:

-

Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the area under the peaks corresponding to the methyl protons of both acetaldehyde and this compound.

-

-

Calculation of Equilibrium Constant (K_eq):

-

The ratio of the integrals of the methyl peaks is directly proportional to the molar ratio of the two species.

-

K_eq = (Integral of this compound methyl peak) / (Integral of acetaldehyde methyl peak).

-

Biological Relevance and Signaling Pathways

This compound is an intermediate in the metabolic pathway of ethanol. In the liver, ethanol is oxidized to acetaldehyde by the enzyme alcohol dehydrogenase. The resulting acetaldehyde exists in equilibrium with its hydrated form, this compound. Acetaldehyde is then further oxidized to acetate (B1210297) by aldehyde dehydrogenase.

Ethanol Metabolism Pathway

The following diagram illustrates the central role of the acetaldehyde-1,1-ethanediol equilibrium in the metabolism of ethanol.

Experimental Workflow for In Vitro Ethanol Metabolism Study

The following workflow can be used to study the metabolism of ethanol in a controlled laboratory setting, for example, using liver microsomes or hepatocytes.

Conclusion

This compound, while a transient and difficult-to-isolate compound, is a fundamentally important species in the chemistry and biochemistry of acetaldehyde. Its formation through hydration significantly affects the properties and reactivity of aqueous acetaldehyde solutions. For researchers in drug development and toxicology, a thorough understanding of the equilibrium between acetaldehyde and this compound is essential for accurately modeling the metabolic fate of ethanol and the biological effects of its metabolites. The experimental protocols provided in this guide offer robust methods for the characterization of this important, yet elusive, molecule.

References

Aqueous solution behavior of 1,1-Ethanediol

An In-depth Technical Guide to the Aqueous Solution Behavior of 1,1-Ethanediol

For Researchers, Scientists, and Drug Development Professionals

This compound, the hydrate (B1144303) of acetaldehyde (B116499), is a crucial intermediate in various chemical and biological processes. Its formation in aqueous solution is a reversible process governed by a dynamic equilibrium. Understanding the thermodynamics and kinetics of this hydration is paramount for professionals in drug development and related scientific fields where acetaldehyde may be a metabolite or a reactive species. This technical guide provides a comprehensive overview of the aqueous solution behavior of this compound, including its equilibrium with acetaldehyde, thermodynamic parameters, kinetic stability, and the influence of catalysts. Detailed experimental protocols for the characterization of this equilibrium are also presented, along with spectroscopic data for the identification and quantification of the species involved.

Introduction

The hydration of carbonyl compounds to form geminal diols is a fundamental reaction in organic chemistry. While for many simple ketones and aldehydes the equilibrium lies far to the side of the carbonyl compound, for acetaldehyde, the hydrated form, this compound, is significantly populated in aqueous solution. This equilibrium is sensitive to temperature and the presence of catalysts. A thorough understanding of this behavior is critical for predicting the fate and reactivity of acetaldehyde in aqueous environments, such as in biological systems or in the formulation of pharmaceuticals.

Acetaldehyde-1,1-Ethanediol Equilibrium

In aqueous solution, acetaldehyde exists in a reversible equilibrium with its hydrate, this compound.

The position of this equilibrium is described by the dimensionless equilibrium constant, Kh, defined as:

Kh = [this compound] / [Acetaldehyde]

The equilibrium is established rapidly, and its position is dependent on temperature. In dilute aqueous solutions at room temperature, a significant portion of acetaldehyde is present as this compound[1]. Specifically, at 20°C, approximately 58% of acetaldehyde exists in its hydrated form[1].

Thermodynamic Parameters

The formation of this compound from acetaldehyde is an exothermic process. The thermodynamic parameters for this equilibrium have been determined using various techniques, including calorimetry and spectrophotometry[2][3]. A combination of these methods provides accurate values for the enthalpy (ΔH°), entropy (ΔS°), and heat capacity (ΔCp°) changes associated with the hydration reaction[2].

Table 1: Thermodynamic Parameters for the Hydration of Acetaldehyde at 25°C [2]

| Parameter | Value | Units |

| ΔH° | -5.10 ± 0.05 | kcal/mol |

| ΔS° | -18.7 ± 0.5 | cal/mol·K |

| ΔG° | ~0 | kcal/mol |

| ΔCp° | -10 ± 5 | cal/mol·K |

The negative enthalpy change indicates that the hydration is favored at lower temperatures. The negative entropy change is expected as two molecules (acetaldehyde and water) combine to form a single molecule (this compound), leading to a more ordered system.

Table 2: Equilibrium Constant (Kh) for Acetaldehyde Hydration at Various Temperatures [1][2][4]

| Temperature (°C) | Kh |

| 0 | 3.5 |

| 20 | 1.4 |

| 25 | 1.06 - 1.28 |

| 34.5 | 0.8 |

| 54 | 0.5 |

Kinetics of Hydration and Dehydration

The interconversion between acetaldehyde and this compound is subject to catalysis by both acids and bases. The rate of both the forward (hydration) and reverse (dehydration) reactions can be significantly influenced by the pH of the solution.

Uncatalyzed Reaction

The spontaneous, or water-catalyzed, hydration and dehydration reactions are relatively slow. The first-order rate constant for the uncatalyzed hydration has been estimated[2].

Acid Catalysis

The hydration of acetaldehyde is subject to general acid catalysis. The rate of hydration increases with increasing hydronium ion concentration[2].

Base Catalysis

Similarly, the dehydration of this compound is catalyzed by bases. The rate of dehydration increases with increasing hydroxide (B78521) ion concentration.

Table 3: Selected Rate Constants for the Hydration and Dehydration of Acetaldehyde [5][6]

| Reaction | Catalyst | Rate Constant (k) | Units |

| Hydration | H⁺ | 460 | L·mol⁻¹·s⁻¹ |

| Dehydration | H⁺ | 650 | L·mol⁻¹·s⁻¹ |

| Dehydration | OH⁻ | 2.8 x 10⁻³ | M⁻¹·s⁻¹ |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the acetaldehyde-1,1-ethanediol equilibrium in aqueous solution, as distinct signals for both species can be observed and quantified.

Table 4: 1H and 13C NMR Chemical Shifts (δ) for Acetaldehyde and this compound in D₂O [7]

| Compound | Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Acetaldehyde | -CHO | 9.7 - 9.8 (q) | ~200 |

| -CH₃ | 2.2 - 2.3 (d) | ~30 | |

| This compound | -CH(OH)₂ | 5.0 - 5.2 (q) | ~88 |

| -CH₃ | 1.3 - 1.4 (d) | ~21 |

Note: Chemical shifts can vary slightly depending on concentration, temperature, and pH. Coupling constants (J) for the CH-CH₃ interaction are typically around 2.9 Hz for acetaldehyde and 5.4 Hz for this compound.

UV-Vis spectrophotometry can also be employed to study the kinetics of the hydration reaction by monitoring the change in absorbance of the n → π* transition of the acetaldehyde carbonyl group, which is absent in this compound[2].

Experimental Protocols

Quantitative Analysis by 1H NMR Spectroscopy

This protocol outlines the determination of the equilibrium constant (Kh) for acetaldehyde hydration.

Materials:

-

Acetaldehyde

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of acetaldehyde in D₂O of a known concentration (e.g., 1 M).

-

Transfer a precise volume of the stock solution into an NMR tube.

-

Acquire a quantitative 1H NMR spectrum of the sample. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete magnetization recovery for accurate integration.

-

Integrate the signals corresponding to the aldehydic proton of acetaldehyde (quartet, ~9.7 ppm) and the methine proton of this compound (quartet, ~5.1 ppm).

-

Calculate the relative concentrations of acetaldehyde and this compound from the integral values.

-

Calculate the equilibrium constant, Kh = [this compound] / [Acetaldehyde].

Kinetic Analysis by UV-Vis Spectrophotometry

This protocol describes the measurement of the rate of hydration of acetaldehyde.

Materials:

-

Acetaldehyde

-

Deionized water

-

Buffer solutions (for pH control)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Set the spectrophotometer to monitor the absorbance at the λmax of the n → π* transition of acetaldehyde (around 277 nm).

-

Equilibrate a buffered aqueous solution in a quartz cuvette to the desired temperature in the spectrophotometer.

-

Inject a small, known amount of acetaldehyde into the cuvette and start data acquisition immediately.

-

Record the absorbance as a function of time until no further change is observed (i.e., equilibrium is reached).

-

The decrease in absorbance corresponds to the consumption of acetaldehyde. The data can be fitted to a first-order kinetic model to determine the observed rate constant (kobs).

-

By performing the experiment at different pH values, the contributions of uncatalyzed, acid-catalyzed, and base-catalyzed pathways can be determined.

Enthalpy of Hydration by Isothermal Titration Calorimetry (ITC)

This protocol details the determination of the enthalpy of hydration (ΔH°).

Materials:

-

Acetaldehyde

-

Deionized water

-

Isothermal titration calorimeter

Procedure:

-

Degas the deionized water and the acetaldehyde solution to be used.

-

Fill the sample cell of the calorimeter with deionized water.

-

Fill the injection syringe with a concentrated solution of acetaldehyde of known concentration.

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of injections of the acetaldehyde solution into the water-filled cell, recording the heat change after each injection.

-

The integrated heat data can be fitted to a suitable binding model to determine the enthalpy of hydration (ΔH°).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reversible equilibrium between acetaldehyde and this compound in water.

Caption: Simplified mechanisms for acid and base-catalyzed hydration of acetaldehyde.

Caption: General experimental workflow for studying acetaldehyde hydration.

Conclusion

The aqueous solution behavior of this compound is characterized by a dynamic equilibrium with acetaldehyde that is sensitive to environmental conditions. A comprehensive understanding of the thermodynamics and kinetics of this hydration is essential for researchers and professionals in fields where acetaldehyde is a relevant species. The data and experimental protocols provided in this guide offer a robust framework for the investigation and characterization of the acetaldehyde-1,1-ethanediol system. This knowledge is fundamental for predicting the stability, reactivity, and biological impact of acetaldehyde in aqueous media.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydration of acetaldehyde. I. Equilibrium thermodynamic parameters: , Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. datapdf.com [datapdf.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The kinetics of the hydration of acetaldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. [PDF] NMR Study of Acetaldehyde‐Water Mixtures | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to Geminal Diol Chemistry with a Focus on 1,1-Ethanediol

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Geminal Diol Chemistry

Geminal diols, also known as gem-diols or hydrates, are organic compounds featuring two hydroxyl groups bonded to the same carbon atom.[1] They are fundamental intermediates in various organic and biochemical reactions.[2] The chemistry of geminal diols is largely defined by their equilibrium with the corresponding carbonyl compounds (aldehydes or ketones) and water.[3]

Generally, geminal diols are unstable and their isolation can be challenging due to a facile dehydration reaction that reforms the carbonyl compound.[2][4] The position of this equilibrium is influenced by several factors:

-

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon stabilize the geminal diol form by reducing the electron density at the carbon, making it more susceptible to nucleophilic attack by water.[3][5] A notable example is chloral (B1216628) hydrate, where the three chlorine atoms strongly favor the hydrated form.[3]

-

Steric Hindrance: Bulky substituents on the carbonyl carbon disfavor the formation of the geminal diol due to increased steric strain in the sp³-hybridized diol compared to the sp²-hybridized carbonyl compound.[2]

-

Ring Strain: In cyclic systems, the formation of a geminal diol can relieve ring strain, thus shifting the equilibrium towards the diol.[4][6]

-

Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonding can contribute to the stabilization of the geminal diol structure.[2][4][6]

The formation of geminal diols can be catalyzed by either acid or base.[7] Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by water. In basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon.[7][8]

1,1-Ethanediol: A Case Study

This compound (CAS 4433-56-1), also known as acetaldehyde (B116499) hydrate, is the geminal diol formed from the hydration of acetaldehyde.[9][10] It serves as a classic example of the equilibrium between an aldehyde and its corresponding geminal diol. In aqueous solutions, acetaldehyde exists in a dynamic equilibrium with this compound.

Formation and Equilibrium of this compound

The formation of this compound is a reversible nucleophilic addition of water to the carbonyl group of acetaldehyde. The equilibrium is temperature-dependent and can be represented as follows:

References

- 1. Characterization and Analysis of Acetaldehyde Wastewater by Molecular Weight Distribution, Hydrophilicity, and Chemical Composition [mdpi.com]

- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 3. scandidact.dk [scandidact.dk]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Analysis of Aldehydes in Water by Head Space-GC/MS [jstage.jst.go.jp]

- 6. datapdf.com [datapdf.com]

- 7. abo.com.pl [abo.com.pl]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. US2830998A - Neutralization of acetaldehyde-paraldehyde equilibrium mixtures - Google Patents [patents.google.com]

Acetaldehyde Hydration Equilibrium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the reversible hydration of acetaldehyde (B116499) to form acetaldehyde hydrate (B1144303) (1,1-ethanediol). Understanding this equilibrium is crucial in various scientific disciplines, including atmospheric chemistry, biochemistry, and pharmaceutical development, where acetaldehyde's reactivity and stability in aqueous environments are of paramount importance. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding of this fundamental chemical process.

The Acetaldehyde Hydration Equilibrium

Acetaldehyde, in an aqueous solution, exists in a dynamic equilibrium with its hydrated form, a gem-diol. The reaction is a nucleophilic addition of water to the carbonyl group of acetaldehyde.

Reaction: CH₃CHO + H₂O ⇌ CH₃CH(OH)₂

The position of this equilibrium is described by the dimensionless equilibrium constant, Keq (also denoted as Kh), which is the ratio of the concentration of the hydrate to the concentration of the unhydrated acetaldehyde at equilibrium.

Equilibrium Constant Expression: Keq = [CH₃CH(OH)₂] / [CH₃CHO]

Quantitative Data Summary

The equilibrium constant for acetaldehyde hydration is temperature-dependent. The following table summarizes the experimentally determined equilibrium constants at various temperatures and the associated thermodynamic parameters.

| Temperature (°C) | Equilibrium Constant (Keq) | Method | Reference |

| 0 | 2.57 | Spectrophotometry | [1] |

| 25 | 1.17 - 1.23 | Various Methods | [2] |

| 25 | 1.2 | NMR | [3] |

| 25 | 1.06 | Spectrophotometry | [1] |

| 34.5 | Not explicitly stated, but calculable | NMR | [4][5] |

Thermodynamic Parameters for Acetaldehyde Hydration at 25°C [1]

| Parameter | Value | Units |

| ΔH° | -5.62 ± 0.14 | kcal/mol |

| ΔS° | -18.7 ± 0.5 | cal/(mol·K) |

| ΔCp° | -10 ± 5 | cal/(mol·K) |

The temperature dependence of the equilibrium constant can be described by the following equations[1]:

-

Assuming ΔCp° = 0: log Kh = (1212.7 / T) - 4.0412

-

Assuming ΔCp° = -10 cal/mol·K: log Kh = (543.2 / T) - 5.0330 log T + 10.6594

Experimental Protocols

The determination of the acetaldehyde hydrate equilibrium constant has been accomplished through various analytical techniques. Below are detailed methodologies for the key experiments cited.

UV-Vis Spectrophotometry

This method relies on the difference in the ultraviolet absorption spectra of the carbonyl group in unhydrated acetaldehyde and the absence of such absorption in the hydrate.[1][6]

Methodology:

-

Instrumentation: A high-precision spectrophotometer equipped with a temperature-controlled cell holder is required.

-

Sample Preparation:

-

Acetaldehyde is purified by distillation to remove polymers and acetic acid.[1]

-

A stock solution of acetaldehyde in a non-aqueous solvent (e.g., a hydrocarbon) is prepared.

-

Aqueous solutions of known total acetaldehyde concentration are prepared by injecting a small volume of the stock solution into a known volume of temperature-controlled water directly in the spectrophotometer cell.

-

-

Measurement of the Molar Extinction Coefficient of Unhydrated Acetaldehyde (ε₀):

-

This is a critical parameter and is determined by measuring the absorbance immediately after mixing the acetaldehyde stock with water, before a significant amount of hydration has occurred. This is achieved using rapid mixing techniques.[1]

-

-

Measurement of the Equilibrium Molar Extinction Coefficient (εeq):

-

The absorbance of the aqueous acetaldehyde solution is monitored over time until a stable reading is achieved, indicating that the hydration equilibrium has been reached. This measurement is performed at the wavelength of maximum absorbance for the n → π* transition of the carbonyl group (around 280-300 nm).

-

-

Calculation of the Equilibrium Constant (Keq):

-

The fraction of unhydrated acetaldehyde (α) at equilibrium is calculated as α = εeq / ε₀.

-

The equilibrium constant is then calculated using the formula: Keq = (1 - α) / α.

-

-

Temperature Control: The temperature of the cell holder is precisely controlled and varied to determine the temperature dependence of Keq.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the direct observation and quantification of both the hydrated and unhydrated forms of acetaldehyde in solution.[4][7][8]

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 60 MHz or higher) is used.[4]

-

Sample Preparation:

-

A known concentration of acetaldehyde is dissolved in a suitable solvent, typically D₂O to avoid a large water proton signal.[4]

-

An internal standard, such as sodium acetate (B1210297) or tert-butyl alcohol, can be added for accurate quantification.

-

-

Spectral Acquisition:

-

¹H NMR spectra are recorded at a controlled temperature.

-

The spectrum will show distinct signals for the protons of both acetaldehyde and its hydrate.

-

-

Quantification and Calculation of Keq:

-

The relative concentrations of the hydrate and the free aldehyde are determined by integrating the areas of their respective characteristic peaks (e.g., the methyl doublets).

-

The equilibrium constant is calculated as the ratio of the integrated area of the hydrate's methyl peak to the integrated area of the acetaldehyde's methyl peak, after correcting for the number of protons contributing to each signal if necessary.

-

Calorimetry

Calorimetric measurements are used to determine the enthalpy of hydration (ΔH°) directly. This value can then be combined with spectrophotometrically determined equilibrium constants to obtain a more accurate thermodynamic profile of the reaction.[1][10]

Methodology:

-

Instrumentation: A sensitive calorimeter, such as an isothermal or isoperibol calorimeter, is used.

-

Calibration: The calorimeter is calibrated using a standard reaction with a known enthalpy change, such as the dissolution of potassium chloride in water.[1]

-

Measurement of the Heat of Hydration:

-

A sealed glass ampoule containing a known amount of purified liquid acetaldehyde is placed in the calorimeter vessel containing a known volume of water.

-

After thermal equilibrium is reached, the ampoule is broken, and the temperature change of the system is precisely measured as the acetaldehyde dissolves and hydrates.

-

-

Calculation of ΔH°:

-

The heat evolved during the process is calculated from the temperature change and the heat capacity of the calorimeter and its contents.

-

The molar enthalpy of hydration is then determined by dividing the total heat change by the number of moles of acetaldehyde. Corrections may be necessary for the heat of solution of acetaldehyde.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the acetaldehyde hydration equilibrium.

Caption: Logical relationship of the acetaldehyde hydration equilibrium.

Caption: Experimental workflow for Keq determination by UV-Vis.

References

- 1. datapdf.com [datapdf.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. datapdf.com [datapdf.com]

- 6. 995. Hydration equilibria of aliphatic aldehydes in H2O and D2O - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. [PDF] NMR Study of Acetaldehyde‐Water Mixtures | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Hydration of acetaldehyde. I. Equilibrium thermodynamic parameters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

A Computational Dive into 1,1-Ethanediol Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Ethanediol, a geminal diol, is the hydrate (B1144303) of acetaldehyde (B116499) and the most stable isomer of C2H6O2, proving to be more stable than its well-known counterpart, ethylene (B1197577) glycol. Despite its stability, this compound is an elusive compound, primarily existing in equilibrium with acetaldehyde in aqueous solutions. Understanding the formation pathways of this transient species is crucial for various fields, including atmospheric chemistry, interstellar studies, and, significantly, in the realm of drug development where acetaldehyde is a metabolite of ethanol. This technical guide provides an in-depth computational analysis of the formation pathways of this compound, supported by experimental data and detailed methodologies.

Primary Formation Pathway: Hydration of Acetaldehyde

The principal route to this compound is the nucleophilic addition of water to the carbonyl carbon of acetaldehyde. This reversible reaction establishes an equilibrium between the aldehyde and its hydrated form. In aqueous solutions at room temperature, approximately 60% of acetaldehyde is hydrated.[1]

Thermodynamic and Kinetic Data

The formation of this compound from acetaldehyde is characterized by specific thermodynamic and kinetic parameters. The equilibrium constant (Kh), rate constants for hydration (kh) and dehydration (kd), and the enthalpy of hydration (ΔHh) have been determined using various experimental and computational methods.

| Parameter | Value | Method | Reference |

| Equilibrium Constant (Kh) | 1.19 ± 0.05 | Spectrophotometry and NMR | [2] |

| 1.06 - 1.28 | Various | [2] | |

| Enthalpy of Hydration (ΔHh) | -5.10 ± 0.05 kcal/mol | Calorimetry and Spectrophotometry | [3] |

| Acid-Catalyzed Hydration Rate Constant (kh) | 520 L·mol⁻¹·s⁻¹ | NMR Line Broadening | [4] |

| Acid-Catalyzed Dehydration Rate Constant (kd) | 540 L·mol⁻¹·s⁻¹ | NMR Line Broadening | [4] |

Alternative Formation Pathways

While the hydration of acetaldehyde is the most common pathway, computational studies have proposed other potential formation routes, particularly in specific environments like the interstellar medium (ISM).

-

From Acetylene: Theoretical studies suggest that this compound can be formed from acetylene, although this pathway is considered less direct.

-

From Protonated Acetic Acid: In the ISM, a proposed barrierless reaction involves the reaction of protonated acetic acid with a proton to form this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Equilibrium Constant Determination

NMR spectroscopy is a powerful tool for quantifying the equilibrium between acetaldehyde and this compound in solution.

Methodology:

-

Sample Preparation: Prepare solutions of acetaldehyde in D₂O at various concentrations. A typical total volume for NMR analysis is 750 µL.[5]

-

Equilibration: Allow the solutions to equilibrate. The equilibrium is established rapidly, typically within 5 minutes.[5]

-

Data Acquisition: Acquire ¹H NMR spectra using a 400 MHz or higher spectrometer. Calibrate the spectra to the residual HDO peak at 4.79 ppm.[5]

-

Quantification: Determine the relative concentrations of acetaldehyde and this compound by integrating the distinct peaks in the ¹H NMR spectrum. The quartet of the CH proton and the doublet of the CH₃ protons of acetaldehyde appear at different chemical shifts from the corresponding signals of this compound.

-

Calculation of Kh: The equilibrium constant, Kh, is calculated as the ratio of the concentration of this compound to the concentration of acetaldehyde.

Polarography for Dehydration Kinetics

Direct current polarography (DCP) can be employed as an electrochemical trapping technique to study the kinetics of the dehydration of this compound back to acetaldehyde.

Methodology:

-

Electrochemical Setup: Utilize a dropping mercury electrode in an electrochemical cell containing an aqueous solution of acetaldehyde.

-

Kinetic Current Measurement: The polarographic kinetic current is caused by the preceding chemical reaction of the dehydration of this compound to the electroactive acetaldehyde.[2]

-

Data Analysis: The rate constant of the dehydration reaction (kd) can be evaluated from a single kinetic current measurement.[2] It is crucial to use a modified Koutecky's equation that accounts for the diffusion contribution of the depolarizer from the bulk solution to obtain accurate rate constants.[2]

Computational Methodologies

Density Functional Theory (DFT) and Ab Initio Calculations

High-level quantum chemical methods are employed to investigate the electronic structure, stability, and formation pathways of this compound.

Methodology:

-

Model Chemistry Selection: Employ methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or Møller-Plesset perturbation theory (MP2) for high accuracy in energy calculations.[1] For geometry optimizations and frequency calculations, DFT functionals like B3LYP or ωB97XD with appropriate basis sets (e.g., 6-311++G(d,p) or aug-cc-pVTZ) are commonly used.

-

Geometry Optimization: Optimize the geometries of reactants, transition states, and products. For transition states, a frequency calculation must confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculations: Perform single-point energy calculations at a higher level of theory (e.g., CCSD(T)) on the optimized geometries to obtain more accurate relative energies.

-

Thermodynamic and Kinetic Analysis: From the calculated energies and vibrational frequencies, thermodynamic properties such as Gibbs free energy of reaction (ΔG) and enthalpy of reaction (ΔH) can be determined. Transition State Theory (TST) can be used to calculate reaction rate constants from the properties of the reactants and the transition state.

Visualizations

Acetaldehyde Hydration Pathway

References

An In-depth Technical Guide to the Intermolecular Hydrogen Bonding in 1,1-Ethanediol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Ethanediol, a geminal diol also known as acetaldehyde (B116499) hydrate, is an intriguing molecule whose transient nature has led to a primary reliance on computational methods for the characterization of its intermolecular forces. This technical guide synthesizes the current theoretical understanding of intermolecular hydrogen bonding in this compound, addressing the notable scarcity of experimental data. Through a review of computational studies on gem-diols and related molecules, this document outlines the predicted characteristics of these hydrogen bonds, including their energetics and geometric parameters. Standard experimental protocols for investigating such interactions, namely Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed to provide a framework for potential future empirical studies. This guide aims to be a foundational resource for professionals requiring a deep understanding of the non-covalent interactions governing the behavior of this compound.

Introduction

This compound (CH₃CH(OH)₂) is the simplest geminal diol and exists in equilibrium with acetaldehyde and water. This equilibrium heavily favors the carbonyl compound, rendering the isolation and experimental characterization of this compound challenging.[1] Consequently, a comprehensive understanding of its intermolecular interactions, particularly hydrogen bonding, is largely derived from theoretical and computational chemistry.[2][3] These non-covalent interactions are paramount in determining the substance's physical properties in any potential condensed phase and its behavior in biological systems where it may be transiently formed.

This guide provides a detailed overview of the computationally predicted nature of intermolecular hydrogen bonding in this compound. It also presents generalized experimental protocols that are standard for the study of such phenomena in related, more stable diols and alcohols.

Theoretical Characterization of Intermolecular Hydrogen Bonding

Computational chemistry, particularly Density Functional Theory (DFT), stands as the primary tool for elucidating the intermolecular interactions of this compound.[4] Studies on gem-diols and other small organic molecules with hydrogen-bonding capabilities provide a robust framework for predicting the behavior of this compound in dimeric and larger oligomeric forms.[2][5]

Predicted Energetics and Geometry of this compound Dimers

Theoretical calculations predict that this compound molecules will form hydrogen-bonded dimers with significant interaction energies. The primary interaction involves a hydroxyl group of one monomer acting as a hydrogen bond donor to an oxygen atom of a second monomer. The formation of cyclic or more complex hydrogen-bonded networks is also anticipated.

While specific data for this compound is sparse, the following table summarizes typical computationally derived parameters for hydrogen bonds in small organic heterodimers, which can be considered analogous.[6]

| Parameter | Predicted Value Range |

| Interaction Energy (kcal/mol) | -3 to -8 |

| O-H···O Bond Length (Å) | 1.7 to 2.0 |

| O-H···O Bond Angle (°) | 160 to 180 |

| Table 1: Computationally Predicted Hydrogen Bond Parameters for this compound Dimers (Inferred from analogous systems). |

Computational Methodologies

The theoretical investigation of intermolecular hydrogen bonding in systems like this compound typically employs the following computational workflow:

-

Monomer Geometry Optimization: The structure of the this compound monomer is optimized to its lowest energy conformation.

-

Initial Dimer/Oligomer Structures: Various possible orientations of two or more monomers are generated to explore different hydrogen bonding patterns.

-

Complex Geometry Optimization: The geometry of the dimer or oligomer is optimized to find the most stable hydrogen-bonded configurations.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the shifts in vibrational modes upon hydrogen bond formation.[7]

-

Interaction Energy Calculation: The binding energy of the complex is calculated, often with corrections for basis set superposition error (BSSE), to quantify the strength of the hydrogen bonds.[4]

-

Analysis of Results: The geometric parameters (bond lengths and angles) and energetic data are analyzed to characterize the hydrogen bonds.

Experimental Protocols for Characterization

While specific experimental data for condensed-phase this compound is largely absent from the literature, the following sections detail the standard protocols used to investigate intermolecular hydrogen bonding in analogous diols and alcohols.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for detecting hydrogen bonding through the analysis of vibrational frequency shifts of O-H stretching bands.

Methodology:

-

Sample Preparation:

-

For liquid samples, a thin film is prepared between two infrared-transparent windows (e.g., NaCl or KBr plates).

-

For solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disc, or a Nujol mull is prepared.

-

For solution studies, the sample is dissolved in a non-polar solvent (e.g., CCl₄) at varying concentrations.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure solvent) is collected.

-

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The O-H stretching region (typically 3600-3200 cm⁻¹) is analyzed.

-

A sharp peak around 3600 cm⁻¹ corresponds to free (non-hydrogen-bonded) O-H groups.

-

A broad band at lower wavenumbers (e.g., 3400-3200 cm⁻¹) indicates the presence of intermolecularly hydrogen-bonded O-H groups.[8] The broadening is a hallmark of the ensemble of different hydrogen bond strengths and geometries in the sample.

-

By comparing spectra at different concentrations in a non-polar solvent, the intermolecular nature of the hydrogen bonds can be confirmed (the broad band will decrease in intensity relative to the sharp "free" O-H band upon dilution).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is highly sensitive to the chemical environment of hydroxyl protons and can provide evidence of hydrogen bonding.

Methodology:

-

Sample Preparation:

-

The sample is dissolved in a deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆) at various concentrations. The use of aprotic solvents is crucial to avoid proton exchange with the solvent.

-

-

Data Acquisition:

-

¹H NMR spectra are acquired at different sample concentrations and, if possible, at varying temperatures.

-

-

Data Analysis:

-

The chemical shift of the hydroxyl proton (OH) is monitored.

-

Intermolecular hydrogen bonding deshields the hydroxyl proton, causing its signal to shift downfield (to a higher ppm value).

-

A concentration-dependent chemical shift of the OH proton is indicative of intermolecular hydrogen bonding. As the concentration decreases, the equilibrium shifts away from hydrogen-bonded aggregates towards free monomers, resulting in an upfield shift of the OH signal.

-

In some cases, temperature-dependent studies can also be informative, as increasing temperature tends to disrupt hydrogen bonds, leading to an upfield shift of the OH proton resonance.

-

Visualization of Intermolecular Hydrogen Bonding in this compound

Based on theoretical principles, the formation of a hydrogen-bonded dimer of this compound can be visualized as follows:

Conclusion

The understanding of intermolecular hydrogen bonding in this compound is currently dominated by computational predictions due to its inherent instability. Theoretical studies suggest that this compound readily forms hydrogen-bonded dimers and larger oligomers, with interaction energies and geometries comparable to other small diols and alcohols. While direct experimental validation is lacking, established techniques such as FTIR and NMR spectroscopy provide clear protocols for future investigations, should a method for stabilizing and isolating this compound be developed. This guide provides a foundational understanding based on the available theoretical data and established principles, which is essential for researchers and professionals working with systems where this geminal diol may play a transient but significant role.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cooperativity effects in linear formaldehyde oligomers using density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Minimum Quantum Chemistry CCSD(T)/CBS Data Set of Dimeric Interaction Energies for Small Organic Functional Groups: Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vibrational frequency shifts as a probe of hydrogen bonds: thermal expansion and glass transition of myoglobin in mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide to 1,1-Ethanediol: Properties, Equilibrium, and Experimental Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction